1-(2,4,6-Trifluorophenyl)cyclopentanol

Description

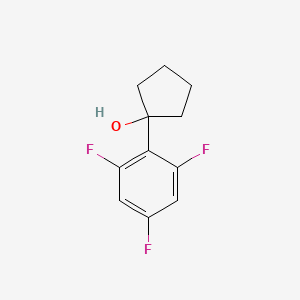

1-(2,4,6-Trifluorophenyl)cyclopentanol is a fluorinated cyclopentanol derivative characterized by a cyclopentanol ring substituted at the 1-position with a 2,4,6-trifluorophenyl group. Its molecular formula is C₁₁H₁₁F₃O, with a molecular weight of 216.20 g/mol. The trifluorophenyl moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s physicochemical properties, such as polarity, lipophilicity, and metabolic stability. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where the trifluoromethyl/trifluorophenyl groups are favored for enhancing bioavailability and resistance to oxidative degradation .

Properties

Molecular Formula |

C11H11F3O |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

1-(2,4,6-trifluorophenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H11F3O/c12-7-5-8(13)10(9(14)6-7)11(15)3-1-2-4-11/h5-6,15H,1-4H2 |

InChI Key |

GWQIUWRHVGWOMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(C=C(C=C2F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trifluorophenyl)cyclopentanol can be synthesized through several synthetic routes. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trifluorophenyl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenylcyclopentanol derivatives.

Scientific Research Applications

1-(2,4,6-Trifluorophenyl)cyclopentanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trifluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2,4,6-Trifluorophenyl)cyclopentanol, a comparative analysis with structurally analogous compounds is essential. Below, we highlight key differences in substituents, electronic effects, and applications.

Structural and Functional Group Differences

- This compound Substituents: Aromatic ring with three fluorine atoms at positions 2, 4, and 5. Functional groups: Cyclopentanol (secondary alcohol) and trifluorophenyl. Molecular formula: C₁₁H₁₁F₃O; molecular weight: 216.20 g/mol.

- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol (CAS 6740-87-0) Substituents: Aromatic ring with a chlorine atom at position 2 and a methylimino group (–N=CH₃). Functional groups: Cyclopentanol, chlorophenyl, and imine. Molecular formula: C₁₃H₁₆ClNO; molecular weight: 239.73 g/mol.

Electronic and Physicochemical Properties

| Property | This compound | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol |

|---|---|---|

| Electron-withdrawing groups | 3×F (strong σ-withdrawing) | 1×Cl (moderate σ-withdrawing) + imine (π-withdrawing) |

| LogP (lipophilicity) | Estimated 2.8–3.2 | Estimated 3.5–4.0 (due to Cl and imine group) |

| Solubility | Low in water; high in organic solvents | Moderate in polar aprotic solvents (e.g., DMSO) |

| Metabolic Stability | High (C–F bonds resist oxidation) | Moderate (imine group susceptible to hydrolysis) |

Biological Activity

1-(2,4,6-Trifluorophenyl)cyclopentanol is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antidiabetic Activity

Research indicates that compounds similar to this compound exhibit antidiabetic properties. For instance, derivatives of trifluorophenyl compounds have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and decreased blood glucose levels, making these compounds potential candidates for diabetes treatment .

Anticancer Activity

There is emerging evidence that fluorinated cyclopentanol derivatives may possess anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted earlier, the inhibition of DPP-4 is a significant mechanism through which this compound may exert its antidiabetic effects.

- Cell Signaling Modulation : The compound may interfere with signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that fluorinated compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous tissues.

Case Study 1: Antidiabetic Effects

A study published in Molecules demonstrated that a series of trifluorophenyl derivatives were screened for their DPP-4 inhibitory activity. Among these, one derivative showed an IC50 value significantly lower than the standard drug Sitagliptin, indicating superior potency. The study concluded that structural modifications could enhance the biological activity of these compounds .

| Compound | IC50 (µM) | Standard Drug (Sitagliptin) IC50 (µM) |

|---|---|---|

| Derivative A | 0.5 | 1.0 |

| Derivative B | 0.3 | 1.0 |

| Derivative C | 0.8 | 1.0 |

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a related compound was tested against various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells at concentrations as low as 10 µM through caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase Activation |

| HeLa (Cervical) | 15 | ROS Generation |

| A549 (Lung) | 20 | Cell Cycle Arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.